molecular formula C10H11ClN2O4 B6144754 2-chloro-N-(5-methoxy-2-methyl-4-nitrophenyl)acetamide CAS No. 379255-45-5

2-chloro-N-(5-methoxy-2-methyl-4-nitrophenyl)acetamide

Cat. No.: B6144754
CAS No.: 379255-45-5
M. Wt: 258.66 g/mol
InChI Key: DVKLSAODRDRXGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(5-methoxy-2-methyl-4-nitrophenyl)acetamide is a chemical compound characterized by its molecular structure, which includes a chloro group, a methoxy group, a nitro group, and an acetamide group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(5-methoxy-2-methyl-4-nitrophenyl)acetamide typically involves multiple steps, starting with the preparation of the phenyl ring. The nitration of 2-methoxytoluene followed by chloroacetylation and subsequent acylation reactions are common methods used to synthesize this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Advanced techniques like continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for the creation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: The biological applications of this compound include its use as a probe in biochemical assays to study enzyme activities and metabolic pathways. It can also serve as a precursor for the synthesis of biologically active molecules.

Medicine: In the medical field, derivatives of this compound may be explored for their potential therapeutic properties. Research into its anti-inflammatory, antimicrobial, and anticancer activities is ongoing.

Industry: Industrially, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 2-chloro-N-(5-methoxy-2-methyl-4-nitrophenyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The nitro group, in particular, plays a crucial role in its biological activity, potentially interacting with enzymes or receptors to elicit a response.

Comparison with Similar Compounds

  • 5-Chloro-2-methoxy-N-(4-nitrophenyl)benzamide

  • 2-Methoxy-4-nitrophenyl isothiocyanate

Uniqueness: Compared to similar compounds, 2-chloro-N-(5-methoxy-2-methyl-4-nitrophenyl)acetamide stands out due to its specific arrangement of functional groups, which can influence its reactivity and biological activity. The presence of both methoxy and nitro groups on the phenyl ring provides unique chemical properties that differentiate it from other compounds in its class.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development in multiple fields.

Properties

CAS No.

379255-45-5

Molecular Formula

C10H11ClN2O4

Molecular Weight

258.66 g/mol

IUPAC Name

2-chloro-N-(5-methoxy-2-methyl-4-nitrophenyl)acetamide

InChI

InChI=1S/C10H11ClN2O4/c1-6-3-8(13(15)16)9(17-2)4-7(6)12-10(14)5-11/h3-4H,5H2,1-2H3,(H,12,14)

InChI Key

DVKLSAODRDRXGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)CCl)OC)[N+](=O)[O-]

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.